molecular formula C16H19NO B6432450 benzyl[(3-methoxyphenyl)methyl]methylamine CAS No. 1252915-76-6

benzyl[(3-methoxyphenyl)methyl]methylamine

Cat. No.: B6432450
CAS No.: 1252915-76-6
M. Wt: 241.33 g/mol
InChI Key: SJJRPRZRXMUBJE-UHFFFAOYSA-N
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Description

Benzyl[(3-methoxyphenyl)methyl]methylamine (IUPAC name: N-methyl-1-(3-methoxyphenyl)methanamine; CAS 41789-95-1) is a secondary amine featuring a benzyl group and a 3-methoxy-substituted benzyl moiety attached to a methylamine core. Its molecular formula is C₉H₁₄NO, with a molecular weight of 152.22 g/mol . This compound is structurally characterized by a methoxy group at the meta position of the aromatic ring, which significantly influences its electronic and steric properties.

Synthesis: The compound can be synthesized via reductive amination or alkylation methods. For instance, formaldehyde-mediated alkylation of benzylamine derivatives in the presence of zinc and acetic acid (as described for N-methylamine synthesis in ) provides a viable route . Alternative pathways involving cycloaddition reactions, such as those used for azomethine ylide precursors (e.g., N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine), may also be adapted .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N-methyl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-17(12-14-7-4-3-5-8-14)13-15-9-6-10-16(11-15)18-2/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJRPRZRXMUBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl[(3-methoxyphenyl)methyl]methylamine can be achieved through several synthetic routes. One common method involves the reductive amination of 3-methoxybenzaldehyde with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl[(3-methoxyphenyl)methyl]methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Organic Synthesis

Benzyl[(3-methoxyphenyl)methyl]methylamine serves as a versatile building block in organic synthesis. It is utilized in:

  • Formation of Chiral Amines: Its structure allows for the production of various chiral amines, which are vital in pharmaceuticals and agrochemicals.
  • Catalyst Development: The compound has been explored in the development of catalysts for asymmetric synthesis, enhancing reaction selectivity and efficiency .

Biological Applications

Research indicates potential biological activities of this compound:

  • Antimicrobial Properties: Studies have shown that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .
  • Melanin Inhibition: It has been investigated for its ability to inhibit tyrosinase, an enzyme involved in melanin production, which could be beneficial for treating hyperpigmentation disorders.

Pharmaceutical Development

The compound's unique structure allows it to interact with biological targets effectively:

  • Drug Intermediates: this compound is being researched as an intermediate in synthesizing drugs targeting serotonin receptors and dopamine pathways, relevant for treating neurological disorders .
  • Coccidiostat Research: Its potential application as a coccidiostat has been explored, showing promise in veterinary medicine for controlling parasitic infections.

Table 1: Comparison of Biological Activities

Activity TypeCompoundMechanism of Action
AntimicrobialThis compoundDisruption of microbial cell membranes
Melanin InhibitionThis compoundInhibition of tyrosinase activity
CoccidiostatThis compoundInterference with parasite metabolism

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, revealing a dose-dependent response that supports its potential as a therapeutic agent.

Case Study 2: Melanin Production Inhibition

Research into the inhibition of melanin production highlighted the effectiveness of this compound in reducing melanin synthesis in vitro. The compound was shown to significantly decrease tyrosinase activity compared to controls, suggesting its utility in cosmetic formulations aimed at skin lightening.

Mechanism of Action

The mechanism of action of benzyl[(3-methoxyphenyl)methyl]methylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position: 3-Methoxy vs. 4-Methoxy Derivatives

  • Activity Trends : Meta-substituted derivatives, such as benzyl[(3-methoxyphenyl)methyl]methylamine, exhibit enhanced biological activity compared to para-substituted analogs. For example, in a series of dihydropyridines, the 3-methoxyphenyl-substituted compound (8) demonstrated superior activity to its 4-methoxyphenyl counterpart (4), likely due to optimized steric interactions with target receptors .

Hybrid Amine Derivatives

  • Cinnamic–Benzylamine Hybrids: Compounds like (E)-N-(4-((Benzyl(methyl)amino)methyl)phenyl)-3-(3-methoxyphenyl)acrylamide () integrate acrylamide moieties, enabling dual antioxidant and cholinergic activities. In contrast, this compound lacks this extended conjugation, resulting in narrower pharmacological scope .
  • Piperidine-Containing Analogs : 1-(3-Methoxybenzyl)piperidin-4-ylmethylamine () incorporates a piperidine ring, which confers rigidity and may improve blood-brain barrier penetration for neuroactive applications. However, this modification also increases molecular weight (C₁₄H₂₂N₂O) and complexity .

Substituent Flexibility and Chain Length

  • Butenyl-Linked Derivatives : Benzyl-[1-(4-methoxyphenyl)but-3-enyl]amine () features a butenyl spacer, enhancing conformational flexibility. This structural difference may alter binding kinetics compared to the rigid this compound .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity (Relative)
This compound C₉H₁₄NO 152.22 3-Methoxy, benzyl High
N-Methyl-4-methoxybenzylamine C₉H₁₄NO 152.22 4-Methoxy, benzyl Moderate
1-(3-Methoxybenzyl)piperidin-4-ylmethylamine C₁₄H₂₂N₂O 234.34 Piperidine, 3-methoxy Moderate

Biological Activity

Benzyl[(3-methoxyphenyl)methyl]methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

  • Chemical Formula : C17_{17}H21_{21}N
  • Molecular Weight : 255.36 g/mol
  • Functional Groups : The compound features a methoxy group and an amine functional group, which are crucial for its biological activity.
  • Receptor Interactions : this compound has been shown to interact with various neurotransmitter receptors, particularly serotonin receptors (5-HT2C). This interaction is significant as it can influence mood regulation and appetite control .
  • Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on enzymes such as monoamine oxidases (MAOs), which play a role in the metabolism of neurotransmitters. Inhibition of MAOs can lead to increased levels of serotonin and norepinephrine in the brain, potentially improving mood and cognitive functions .
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, protecting cells from oxidative stress, which is implicated in various neurodegenerative diseases .

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and activation of caspase pathways .

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (breast)15.1Apoptosis induction via caspase-3
Hs 578T (breast)2.13Cell cycle arrest
HeLa (cervical)14.31Induction of oxidative stress

Neuroprotective Effects

The neuroprotective effects of this compound have been evaluated using human neuroblastoma cell lines (SH-SY5Y). The compound showed significant protective effects against mitochondrial dysfunction induced by toxic agents like rotenone and oligomycin A, suggesting its potential for treating neurodegenerative disorders .

Case Studies

  • Study on Apoptosis Induction : A study conducted on various breast cancer cell lines revealed that treatment with this compound resulted in a significant increase in apoptotic markers, indicating its potential as an anticancer agent .
  • Neuroprotection Against Oxidative Stress : In another study, the compound was tested for its ability to protect against oxidative stress-induced cell death. Results indicated that it could enhance cell viability significantly when co-administered with mitochondrial inhibitors .

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